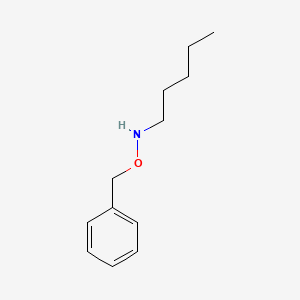
1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known by its chemical name, PPIC, and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PPIC involves its binding to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This inhibition of protein kinases leads to the activation of downstream signaling pathways, which ultimately leads to the biochemical and physiological effects of PPIC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PPIC are diverse and include the inhibition of cancer cell growth, neuroprotection, vasodilation, and anti-inflammatory effects. PPIC has also been shown to have antioxidant effects and can potentially be used to treat oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PPIC in lab experiments include its high specificity and potency, which make it an ideal tool for studying the biochemical and physiological effects of protein kinases. However, the limitations of using PPIC include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for the study of PPIC, including the development of new synthesis methods to reduce the cost and increase the yield of the compound. Additionally, the potential applications of PPIC in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease, should be further explored. Finally, the potential side effects of PPIC should be carefully studied to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of PPIC involves several steps, including the reaction of 6-chloropyrimidine-4-carboxylic acid with piperidine to form 6-piperidinopyrimidine-4-carboxylic acid. This intermediate is then reacted with 4-pyridylmethylamine to form 1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
PPIC has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, PPIC has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing angiogenesis. In neuroscience, PPIC has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, PPIC has been shown to have vasodilatory effects and can potentially be used to treat hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
1-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-4-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(21-11-15-4-6-20-7-5-15)16-12-26(14-24-16)18-10-17(22-13-23-18)25-8-2-1-3-9-25/h4-7,10,12-14H,1-3,8-9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYWMGYWTPGBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

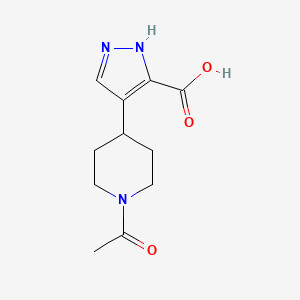
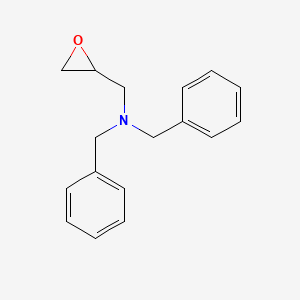

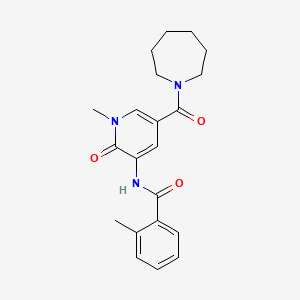
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
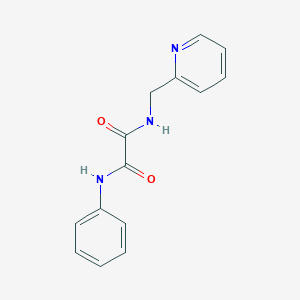
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)

